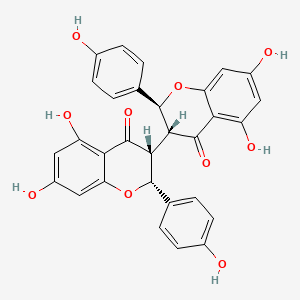
(R)-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound features an acetamido group, a benzyloxy group, and a fluorophenyl group, making it a versatile molecule for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid typically involves multiple steps, including the formation of the chiral center and the introduction of functional groups. One common method involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated processes can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or fluorophenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acids and derivatives with acetamido, benzyloxy, or fluorophenyl groups. Examples include:
- ®-2-Acetamido-3-(4-methoxyphenyl)propanoic acid
- ®-2-Acetamido-3-(4-chlorophenyl)propanoic acid
- ®-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
The uniqueness of ®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18FNO4 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-fluoro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H18FNO4/c1-12(21)20-16(18(22)23)10-14-7-8-17(15(19)9-14)24-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 |
InChI Key |
SKOURNJDCPZOHN-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13095020.png)




![4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine](/img/structure/B13095060.png)

![2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)
![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)
![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)

